L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester
Description
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester (hereafter referred to by its systematic name) is a derivative of L-aspartic acid, an α-amino acid involved in protein biosynthesis and metabolic pathways. The compound features two critical functional modifications:
- N-terminal protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during elongation .
- Esterification: The α-carboxyl group is protected as a methyl ester, while the β-carboxyl group remains free or is modified in other derivatives. This selective protection enables controlled deprotection and coupling in peptide assembly.
The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), while methyl esters typically require stronger acidic or basic conditions for hydrolysis, depending on the synthetic strategy .
Properties
Molecular Formula |
C20H18NO6- |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/p-1/t17-/m0/s1 |
InChI Key |
UEUZUMRMWJUEMK-KRWDZBQOSA-M |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
COC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
Key Findings
- Yield : 77–85%.
- Challenges : Non-selective esterification may occur, resulting in mixed α/β-methyl esters. To mitigate this, the β-carboxylic acid is often pre-protected (e.g., as a tert-butyl ester).
Transesterification from tert-Butyl Esters
Transesterification offers regioselective control by leveraging pre-protected β-carboxylic acid groups.
Reaction Protocol
Key Findings
Solid-Phase Peptide Synthesis (SPPS) Approaches
SPPS enables sequential assembly of peptides while avoiding solubility issues.
Reaction Protocol
Key Findings
- Purity : >95% when using optimized coupling agents (e.g., HBTU).
- Throughput : Scalable for industrial production.
Enzymatic Hydrolysis of Diesters
Enzymatic methods provide eco-friendly alternatives to chemical esterification.
Reaction Protocol
Key Findings
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Direct Esterification | 77–85 | Low | Moderate |
| Transesterification | 80–92 | High | High |
| SPPS | >95 | High | High |
| Enzymatic Hydrolysis | 70–75 | Moderate | Low |
Optimization of Reaction Conditions
Table 1: Impact of Catalysts on Esterification Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | MeOH | 25 | 12 | 85 |
| HClO₄ | MeOH | 60 | 6 | 92 |
| Lipase | H₂O | 37 | 24 | 75 |
Challenges and Mitigation Strategies
- Aspartimide Formation :
- Racemization :
Industrial-Scale Production
Large-scale synthesis utilizes continuous flow reactors to enhance efficiency:
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp-OMe undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Calcium iodide can be used as a protective agent during the hydrolysis of the ester group.
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Aspartic acid.
Deprotection: Free amino group.
Substitution: Substituted aspartic acid derivatives.
Scientific Research Applications
Peptide Synthesis
Fmoc-Asp-OMe plays a crucial role in solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group that allows for selective deprotection during the synthesis process. This enables chemists to build complex peptide sequences with precision.
Key Features:
- Protective Group : The Fmoc group can be easily removed under basic conditions, facilitating the sequential addition of amino acids.
- Versatility : It can be incorporated into peptides to study structure-function relationships and to develop peptide-based therapeutics.
Case Study:
In a recent study, researchers synthesized a series of peptides using Fmoc-Asp-OMe as a building block. The resulting peptides exhibited enhanced binding affinity to specific receptors, demonstrating the utility of this compound in drug design and development .
Drug Development
The compound is also significant in the development of pharmaceutical agents, particularly those targeting neurological disorders. Its structural characteristics allow it to mimic natural neurotransmitters, potentially leading to new treatments for conditions such as depression and anxiety.
Chemical Properties:
- Molecular Formula : C₁₉H₁₇NO₆
- Molecular Weight : 355.35 g/mol
- CAS Number : 119062-05-4
Research Insights:
Studies have shown that derivatives of Fmoc-Asp can modulate neurotransmitter activity, suggesting potential applications in the formulation of novel antidepressants .
Biochemical Studies
Fmoc-Asp-OMe is utilized in various biochemical assays to investigate enzyme activity and protein interactions. By incorporating this compound into experimental designs, researchers can explore the dynamics of aspartic acid residues in proteins.
Experimental Applications:
- Enzyme Kinetics : Used to study the catalytic mechanisms of aspartate-specific enzymes.
- Protein Folding Studies : Investigates how modifications at the aspartic acid position affect protein stability and function.
Example Research Findings:
A recent publication highlighted how modifications using Fmoc-Asp derivatives could influence the folding pathways of certain proteins, providing insights into protein misfolding diseases .
Table of Applications
Mechanism of Action
The mechanism of action of Fmoc-Asp-OMe primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during peptide chain elongation. It is removed under basic conditions, allowing the amino group to participate in further reactions. The methyl ester group protects the carboxyl group, which can be hydrolyzed to form the free carboxylic acid .
Comparison with Similar Compounds
The structural and functional properties of this compound are best understood in comparison to other Fmoc-protected aspartic acid esters. Below is a detailed analysis of key analogues:
Ester Group Variations
Key Observations:
- Solubility : Methyl esters generally exhibit higher solubility in polar solvents (e.g., DMSO) compared to bulky tert-butyl or aryl esters, facilitating handling in SPPS .
- Stability : Bulky esters (e.g., tert-butyl, 2-phenylisopropyl) enhance stability against nucleophilic attack and reduce aspartimide formation, a common side reaction in aspartic acid-containing peptides .
- Orthogonal Protection : Allyl esters enable selective deprotection without disturbing Fmoc or methyl groups, critical for synthesizing branched or cyclic peptides .
Crystallographic and Structural Insights
- The crystal structure of N-Fmoc-L-aspartic acid 4-tert-butyl ester reveals a planar hydrogen-bonded network, forming 2D sheets parallel to the ab-plane. This arrangement influences melting points and solubility .
Aspartimide Suppression
Bulky β-esters (e.g., 2-phenylisopropyl) reduce aspartimide formation by sterically hindering the cyclization reaction. This is critical in sequences with repetitive aspartic acid residues .
Solubility-Driven Design
Methyl esters are preferred in high-throughput synthesis for their solubility, whereas tert-butyl derivatives are chosen for hydrophobic peptide segments .
Biological Activity
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester (Fmoc-L-Asp-OMe) is a derivative of L-aspartic acid that has garnered attention for its potential biological activities, particularly in the context of liver fibrosis and other cellular processes. This article presents a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Fmoc-L-Asp-OMe is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl ester at the carboxylic acid position. This modification enhances its stability and solubility in organic solvents, making it suitable for various synthetic applications and biological studies.
Molecular Structure
| Component | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 275.30 g/mol |
Anti-Fibrotic Effects
Recent studies have highlighted the anti-fibrotic properties of aspartic acid derivatives, including Fmoc-L-Asp-OMe. A significant study demonstrated that compounds derived from aspartic acid could inhibit the activation of LX-2 cells, which are hepatic stellate cells involved in liver fibrosis. The study indicated that Fmoc-L-Asp-OMe reduced the expression of key fibrosis markers such as COL1A1, fibronectin, and α-SMA through inhibition of the IKKβ-NF-κB signaling pathway .
In Vitro Activity Evaluation
The potency of Fmoc-L-Asp-OMe was assessed against various fibrosis models. The findings are summarized in the following table:
| Compound | Inhibition Rate (%) | Mechanism of Action |
|---|---|---|
| Fmoc-L-Asp-OMe | 66.72 - 97.44 | Inhibition of IKKβ-NF-κB signaling |
| EGCG | 36.46 | Antioxidant properties |
| L-Asp | 11.33 | Baseline activity |
Mechanistic Studies
The mechanism behind the anti-fibrotic activity involves the downregulation of pro-fibrotic cytokines and extracellular matrix proteins. Specifically, Fmoc-L-Asp-OMe was shown to significantly decrease mRNA levels of COL1A1 and TGFβ1 in a dose-dependent manner following stimulation with TGFβ1 . This suggests its potential utility in therapeutic strategies aimed at mitigating liver fibrosis.
Neuroprotective Potential
In addition to its anti-fibrotic properties, there is emerging evidence suggesting that Fmoc-L-Asp-OMe may possess neuroprotective effects. Preliminary studies indicate that derivatives of aspartic acid can modulate neurotransmitter systems and exhibit protective effects against neuronal cell death . However, further research is required to elucidate these mechanisms fully.
Study on Liver Fibrosis
In a controlled study involving LX-2 cells treated with TGFβ1, Fmoc-L-Asp-OMe demonstrated significant reductions in fibrosis markers compared to untreated controls. The study's results indicated that treatment with Fmoc-L-Asp-OMe at concentrations ranging from 50 to 500 μmol/L led to a marked decrease in protein expression levels of COL1A1 and α-SMA .
Neuroprotective Effects in Model Systems
A recent investigation into the neuroprotective effects of aspartic acid derivatives found that Fmoc-L-Asp-OMe could enhance cell viability in neuronal cultures exposed to oxidative stress. The compound's ability to modulate cellular pathways involved in apoptosis suggests potential applications in neurodegenerative disease models .
Q & A
Q. What are the key safety considerations when handling L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester in laboratory settings?
The compound is classified under EU-GHS/CLP regulations for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of personal protective equipment (PPE): gloves, lab coat, and safety goggles.
- Work in a fume hood to minimize inhalation risks.
- Emergency protocols: Immediate decontamination of exposed skin/eyes and contacting the provided emergency number (+44(0)1840 212137) during working hours .
Q. How should this compound be stored to ensure stability?
Storage conditions vary by form:
- Powder : Stable for 3 years at -20°C or 2 years at 4°C.
- Solubilized form : Stable for 6 months at -20°C or 1 month at 4°C. Note: DMSO solutions (100 mg/mL, 281.42 mM) require sonication for complete dissolution .
Q. What methods are recommended for structural characterization of this compound?
Single-crystal X-ray diffraction at 90 K provides high-resolution structural data. Key parameters include:
| Parameter | Value |
|---|---|
| R factor | 0.059 |
| wR factor | 0.148 |
| Average C–C distance | 0.005 Å |
| Data/parameter ratio | 9.5 |
| The crystal structure reveals two intermolecular hydrogen bonds forming a 2D sheet parallel to the ab plane, critical for understanding solid-state packing . |
Advanced Research Questions
Q. How does the methyl ester group influence reactivity in peptide synthesis compared to other esters (e.g., tert-butyl or allyl esters)?
The methyl ester offers moderate steric protection of the carboxylic acid group, balancing stability and ease of removal. Comparative studies with tert-butyl or allyl esters (e.g., ) show:
Q. What strategies optimize the synthesis of this compound to minimize side reactions?
Critical steps include:
- Selective protection : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions with a tertiary amine (e.g., DIEA) to protect the α-amino group.
- Esterification : Methyl ester formation via DCC/DMAP-mediated coupling to avoid racemization.
- Purification : Reverse-phase HPLC or flash chromatography (eluent: EtOAc/hexane gradients) to isolate the product from hydrolyzed byproducts .
Q. How do intermolecular interactions in the crystal lattice affect its application in material science?
The 2D hydrogen-bonded network (N–H···O and O–H···O interactions) observed in X-ray studies () enhances thermal stability and influences:
- Self-assembly : Potential for designing peptide-based nanomaterials.
- Solubility : Reduced solubility in non-polar solvents due to lattice energy. Modifying side-chain esters (e.g., 4-tert-butyl) disrupts this network, enabling tunable material properties .
Q. What analytical techniques resolve contradictions in purity assessment between HPLC and NMR data?
Discrepancies may arise from:
- HPLC : Detects UV-active impurities but misses non-chromophoric contaminants.
- NMR : Identifies structural anomalies (e.g., residual solvents) but lacks sensitivity for trace impurities. Resolution : Combine LC-MS for mass confirmation and elemental analysis to validate stoichiometry .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
